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Compound of Interest

Compound Name: AN-019

Cat. No.: B1667274

This technical guide provides an in-depth overview of the preclinical and early clinical data for
AN-019 (also referred to as NRC-AN-019), a novel tyrosine kinase inhibitor. The information is
intended for researchers, scientists, and professionals involved in drug development, offering a
consolidated resource on the compound's mechanism of action, efficacy, and safety profile
based on preliminary studies.

Introduction

AN-019 is a phenylamino-pyrimidine derivative designed as a potent inhibitor of the BCR-ABL
tyrosine kinase.[1][2] It has been investigated primarily for its potential in treating chronic
myeloid leukemia (CML), particularly in cases that have developed resistance to imatinib, a
first-line therapy.[1][2] Additionally, preclinical studies have explored its activity in other
malignancies, such as HER2-positive breast cancer, by demonstrating its inhibitory effects on
the epidermal growth factor receptor (EGFR) signaling pathway.[3] This document summarizes
the key findings from in vitro, in vivo, and early-phase clinical trials of AN-019.

Mechanism of Action

AN-019 functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase.[1]
Structural analysis suggests that AN-019 binds to the inactive "DFG-out" conformation of the
ABL kinase domain, which contributes to its high affinity and potency.[4] By occupying the ATP-
binding pocket, AN-019 prevents the phosphorylation of downstream substrates, thereby
disrupting the signaling pathways that drive malignant cell proliferation and survival in BCR-
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ABL-positive leukemias.[1][5][6] Furthermore, studies have indicated that AN-019 also inhibits
the phosphorylation of EGFR, suggesting a broader anti-cancer activity.[3]

Signaling Pathways

The primary target of AN-019 is the constitutively active BCR-ABL kinase, which drives CML by
activating a number of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT,
and JAK/STAT pathways.[5][7][8] These pathways are crucial for cell proliferation, survival, and
differentiation.

In the context of breast cancer, AN-019 has been shown to inhibit the EGFR signaling pathway.
[3] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, which in
turn activates downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR
pathways, promoting cell growth and survival.[9][10][11][12]
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Diagram 1: AN-019 Inhibition of the BCR-ABL Signaling Pathway.
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Diagram 2: AN-019 Inhibition of the EGFR Signaling Pathway.
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Preclinical Data

AN-019 has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer
cell lines.

e CML Cell Lines: In the BCR-ABL-positive K562 cell line, AN-019 exhibited potent inhibition of
cell proliferation.[1] It was also effective against the imatinib-resistant Baf3 (T315I) cell line,
indicating its potential to overcome common mechanisms of drug resistance.[1]

» Breast Cancer Cell Lines: AN-019 was shown to be more effective than lapatinib in inhibiting
the proliferation and angiogenic potential of MDAMB231 and BT474 breast cancer cells.[3]
Treatment with AN-019 led to an accumulation of cells in the sub-G0/G1 phase and an
increase in PARP cleavage, which are indicative of apoptosis.[3]

Parameter Cell Line AN-019 Imatinib Reference

~98 nM (140-fold

less potent)

IC50 K562 0.7 nM

Activity Baf3 (T315I) Effective Resistant [1]

Table 1: In Vitro Activity of AN-019 in CML Cell Lines

Effect Cell Lines Observation Reference

. . . More effective than
Anti-proliferative MDAMB231, BT474 o [3]
Lapatinib

Increased PARP

Apoptosis MDAMB231, BT474 cleavage, cell cycle [3]
arrest
_ _ _ Inhibition of
Anti-angiogenic MDAMB231, BT474 [3]

angiogenic potential

Table 2: In Vitro Activity of AN-019 in Breast Cancer Cell Lines

The anti-tumor efficacy of AN-019 has been evaluated in mouse xenograft models.
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e CML Mouse Model: In nude mice implanted with K562-luc cells, AN-019 treatment resulted
in a significant reduction in leukemic symptoms and blast cell counts compared to imatinib-
treated and control groups.[1] Notably, AN-019 was effective in suppressing leukemia in at
least 90% of the treated animals and demonstrated superiority over imatinib in leukemic
regression.[1] It also showed efficacy in mice implanted with imatinib-resistant Baf3T315I
cells.[1]

o Breast Cancer Mouse Model: In SCID mice bearing BT474 cell xenografts, AN-019
demonstrated a dose-dependent inhibition of tumor growth that was superior to that of
lapatinib at comparable concentrations.[3] Immunohistochemical analysis of tumor sections
confirmed a dose-dependent inhibition of EGFR phosphorylation.[3]

Model Treatment Dose Key Findings Reference
Superior
K562-luc leukemic
AN-019 20 mg/kg ) [1]
Xenograft regression vs.
Imatinib
Overcame
Baf3T315I "
AN-019 20 mg/kg Imatinib [1]
Xenograft .
resistance

Dose-dependent
tumor growth

BT474 Xenograft  AN-019 Not specified inhibition, [3]
superior to

Lapatinib

Table 3: In Vivo Efficacy of AN-019

Phase | Clinical Trial Data

A Phase | clinical trial of AN-019 was conducted in patients with imatinib-resistant Chronic
Myeloid Leukemia.[11][13][14]

o Study Design: The study aimed to determine the dose-limiting toxicity (DLT), maximum
tolerated dose (MTD), and the recommended Phase Il dose. Secondary objectives included
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assessing pharmacokinetic properties and anti-leukemic activity.[11][13][14]

e Dosing: Dosing started at 50 mg/day and was escalated in 50 mg increments per cohort, up
to a maximum of 450 mg/day.[11][13][14]

o Safety and Tolerability: No DLT was observed, and the MTD was not reached at the doses
tested. Common adverse events included skin rash, nausea, and vomiting.[11][13][14]

o Pharmacokinetics: The maximum plasma concentration (Cmax) of AN-019 was 9,342 ng/mL,
and the area under the curve (AUC) was 1,262,191 ng.hr/mL.[11][13][14]

o Efficacy: Preliminary efficacy was observed, with hematological, cytogenetic, and molecular
responses in a subset of patients.[11][13][14] The recommended Phase IIA dose was
determined to be 300 mg/day, with the potential for escalation up to 450 mg/day.[11][13][14]

Parameter Value Reference
Number of Patients 30 [11][13][14]
Maximum Tolerated Dose Not Reached (up to 450

(MTD) mg/day) sl
Recommended Phase Il Dose 300 mg/day [11][13][14]
Cmax 9,342 ng/mL [11][13][14]
AUC 1,262,191 ng.hr/mL [11][13][14]
Hematological Response 11 patients [11][13][14]
Cytogenetic Response 7 patients [11][13][14]
Molecular Response 5 patients [11][13][14]

Table 4: Summary of Phase | Clinical Trial Results

Experimental Protocols

The following are representative protocols for the key experiments described in the preclinical
evaluation of AN-019. These are based on standard laboratory procedures and are intended to
provide a detailed methodological framework.
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Cell Seeding: Seed K562 or BT474 cells in 96-well plates at a density of 5 x 103 to 1 x 10%
cells per well in 100 L of appropriate growth medium. Incubate for 24 hours at 37°C in a 5%
CO:2 atmosphere.

Compound Treatment: Prepare serial dilutions of AN-019 and control compounds (e.g.,
Imatinib, Lapatinib) in growth medium. Add 100 pL of the diluted compounds to the
respective wells. Include vehicle-only wells as a negative control.

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for an
additional 4 hours.

Formazan Solubilization: Aspirate the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 values using non-linear regression analysis.

Animal Model: Use 6-8 week old female athymic nude or SCID mice.

Tumor Cell Implantation: Subcutaneously inject 5 x 106 K562 or BT474 cells in 100 pL of a
1:1 mixture of PBS and Matrigel into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers
every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width?)/2.

Treatment Initiation: When tumors reach an average volume of 100-150 mm3, randomize the
mice into treatment and control groups.

Drug Administration: Administer AN-019 (e.g., 20 mg/kg) and control compounds via
intraperitoneal injection or oral gavage daily for a specified period (e.g., 21-28 days). The
control group should receive the vehicle.
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o Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the
study.

» Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight
measurement and further analysis (e.g., immunohistochemistry for p-EGFR).

In Vitro Studies In Vivo Studies
Cancer Cell Lines Mouse Model
(K562, BT474) (Nude/SCID)

Treat with AN-019 Tumor Cell Implantation

Proliferation Assay Apoptosis Assay

(MTT) (FACS, PARP Cleavage) il Al o

Tumor Growth Monitoring

l

Immunohistochemistry

Click to download full resolution via product page
Diagram 3: Representative Preclinical Experimental Workflow for AN-019.

Conclusion

The preliminary studies on AN-019 suggest that it is a potent tyrosine kinase inhibitor with
significant activity against BCR-ABL and EGFR. The preclinical data demonstrate superior
efficacy over existing therapies like imatinib and lapatinib in relevant cancer models. The Phase

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1667274?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667274?utm_src=pdf-body
https://www.benchchem.com/product/b1667274?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

I clinical trial in imatinib-resistant CML patients has shown a favorable safety profile and
promising anti-leukemic activity. These findings support the continued development of AN-019
as a potential therapeutic agent for CML and other malignancies. Further clinical investigations
are warranted to fully elucidate its efficacy and safety in larger patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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